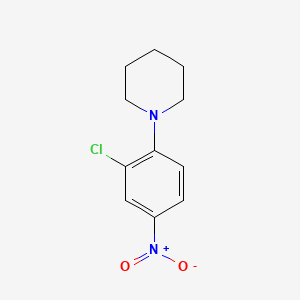

1-(2-Chloro-4-nitrophenyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chloro-4-nitrophenyl)piperidine, also known as CNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CNPP is a piperidine derivative that has been studied for its ability to modulate the activity of certain neurotransmitter receptors in the brain. In

Applications De Recherche Scientifique

Ionic Liquid Influence on Aminolysis

The influence of ionic liquids on the reaction of p-nitrophenyl acetate with piperidine was examined. The study analyzed the rate constants of aminolysis in different solvents and ionic liquids, providing insights into medium effects and basicities in these environments (Millán et al., 2013).

Substitution Reactions Involving Piperidine

A study investigated the rates of reactions of various nitro-substituted compounds with piperidine. This research sheds light on the kinetics and mechanisms of these substitution reactions, demonstrating the influence of different leaving groups (Pietra et al., 1968).

Reactivity in Dehydrogenation Processes

Research on the reactivity of nitrophenyl substituted cyclic amines in dehydrogenation reactions was conducted. This study highlights the different reactions of piperidine and perhydroazepine derivatives under specific conditions, providing valuable information on the reactivity of these compounds (Möhrle & Mehrens, 1998).

Structural Analysis of Nitropiperidinoimidazolderivate

An analysis of the structure of certain nitropiperidinoimidazolderivate compounds was conducted, contributing to a better understanding of the structural aspects and reactivity of these compounds in various chemical reactions (Gzella et al., 1999).

Aminolysis of Nitrophenyl Thionocarbonates

A study explored the kinetics and mechanisms of reactions involving aminolysis of nitrophenyl thionocarbonates with piperidine. This research provides detailed insights into the reaction processes and rate determinants (Castro et al., 2001).

Bioactivity of Piperidine Derivatives

Research into the cytotoxicity and carbonic anhydrase inhibitory activities of piperidine derivatives highlighted the potential pharmaceutical applications of these compounds (Unluer et al., 2016).

Propriétés

IUPAC Name |

1-(2-chloro-4-nitrophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZKHORWEJERNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)

![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)

![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)